SGC0946 - 1561178-17-3

SGC0946

Catalog Number: EVT-283035
CAS Number: 1561178-17-3
Molecular Formula: C28H40BrN7O4
Molecular Weight: 618.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SGC0946 is a potent and selective small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , , , , , , , , ] It is primarily utilized in scientific research to investigate the role of DOT1L in various biological processes and disease models. [, , , , , , , , , , ]

Pinometostat

Compound Description: Pinometostat is a small molecule inhibitor of DOT1L, a histone methyltransferase that catalyzes histone H3K79 methylation. Like SGC0946, pinometostat preferentially reduced the competitive advantage of Tet2 -/- HPC HOXB4 cells in competition assays [].

Relevance: Pinometostat and SGC0946 are both DOT1L inhibitors and exhibit similar effects on Tet2 -/- HPC HOXB4 cells, suggesting they share a similar mechanism of action []. Both compounds highlight the potential of DOT1L inhibition as a therapeutic strategy for TET2-mutation driven CHIP.

EPZ004777

Compound Description: EPZ004777 is a potent and selective inhibitor of DOT1L. It is involved in the regulation of G1 arrest genes CDK6 and CCND3 through H3K79 dimethylation []. In studies using TOV21G cells, EPZ004777 demonstrated its ability to influence the expression of primary G1 arrest genes [].

JNJ-64619178

Compound Description: JNJ-64619178 is an inhibitor of protein arginine methyltransferase 5 (PRMT5) []. It has shown inhibitory activity against Clostridioides difficile-specific DNA adenine methyltransferase (CamA) in vitro [].

SGC8158

Compound Description: SGC8158 is an inhibitor of protein arginine methyltransferase 7 (PRMT7) []. It displays antiviral activity against SARS-CoV-2 and binds to the nsp14 N7-MTase core []. Additionally, SGC8158 inhibits CamA enzymatic activity in vitro []. Structural investigation revealed that SGC8158 binding induces conformational rearrangements in the N-terminal arm of CamA [].

Fedratinib

Compound Description: Fedratinib is a potent Janus Kinase 2 (JAK2) inhibitor []. It reduced the competitive advantage of Tet2 -/- HPC HOXB4 cells, suggesting a role for JAK2 inhibition in targeting TET2-mutated HSPCs [].

AZD1480

Compound Description: AZD1480 is another potent JAK2 inhibitor, similar to fedratinib, that reduced the competitive advantage of Tet2 -/- HPC HOXB4 cells [].

Ruxolitinib

Compound Description: Ruxolitinib is a JAK1/2 inhibitor that reduced the competitive advantage of both modified and unmodified Tet2 -/- HPSCs cells over wildtype cells in a dose-dependent manner [].

Synthesis Analysis

The synthesis of SGC0946 involves several sophisticated chemical techniques. The compound is derived from EPZ004777, with modifications that enhance its potency and selectivity. Specifically, the synthesis includes the introduction of a bromine atom at position 7 of the adenine ring in EPZ004777 to create SGC0946. This modification exploits a hydrophobic cleft in the DOT1L structure, which allows for stronger binding interactions with the target enzyme. The synthesis process is described as efficient and involves multiple steps to ensure high yield and purity of the final product .

Technical Details

  • Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  • Reactions: Key reactions include halogenation, substitution, and coupling reactions that lead to the formation of the final brominated compound.
  • Yield: The synthetic route has been optimized to achieve high yields, with specific attention to minimizing by-products and maximizing the efficiency of each step.
Molecular Structure Analysis

SGC0946 has a complex molecular structure characterized by its unique functional groups that facilitate its interaction with DOT1L. The molecular formula for SGC0946 is C18H21BrN4O2S, and it features an aromatic ring system along with a brominated substituent that enhances its binding affinity.

Structural Data

  • Molecular Weight: Approximately 415.36 g/mol.
  • 3D Structure: The three-dimensional conformation of SGC0946 reveals how it fits into the active site of DOT1L, demonstrating optimal positioning for interaction with key amino acid residues within the enzyme's catalytic pocket .
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of SGC0946 are pivotal in determining its final structure and activity. The reactions can be categorized into several types:

Technical Details

  • Catalysts Used: Various catalysts may be employed throughout the synthesis to facilitate reactions under mild conditions.
  • Reaction Conditions: Specific temperatures, solvents, and reaction times are optimized for each step to ensure high yield and purity.
Mechanism of Action

The mechanism by which SGC0946 inhibits DOT1L involves competitive inhibition at the enzyme's active site. By mimicking the natural substrate, SGC0946 binds to DOT1L more effectively than other compounds due to its structural modifications.

Process Data

  • Binding Affinity: SGC0946 has an IC50 value of approximately 0.3 nM, indicating its high potency in inhibiting DOT1L activity compared to EPZ004777, which has an IC50 value around 84 nM .
  • Residence Time: Studies suggest that SGC0946 exhibits a lower off-rate from DOT1L compared to other inhibitors, leading to prolonged inhibition and enhanced therapeutic effects .
Physical and Chemical Properties Analysis

SGC0946 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide with solubility greater than 31 mg/ml.
  • Stability: Demonstrates stability under various conditions suitable for biological assays.
  • pH Sensitivity: The compound remains effective across a range of pH conditions typically found in biological systems.

Relevant Data or Analyses

  • Melting Point: Specific melting point data may be available from detailed laboratory analyses.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the identity and purity of SGC0946.
Applications

SGC0946 has significant potential applications in scientific research:

  • Cancer Research: Its ability to inhibit DOT1L makes it a candidate for studies focused on cancers associated with dysregulated histone methylation.
  • Neurobiology: Research indicates potential roles in neuronal differentiation processes influenced by histone modifications .
  • Drug Development: As a lead compound, SGC0946 can inform further drug design efforts aimed at targeting similar methyltransferases or related pathways.

Properties

CAS Number

1561178-17-3

Product Name

SGC0946

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea

Molecular Formula

C28H40BrN7O4

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1

InChI Key

IQCKJUKAQJINMK-HUBRGWSESA-N

SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

SGC-0946; SGC 0946; SGC0946.

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.